molecular formula C9H12OS B3393387 Phenol, o-(propylthio)- CAS No. 24362-86-5

Phenol, o-(propylthio)-

Cat. No.: B3393387
CAS No.: 24362-86-5
M. Wt: 168.26 g/mol
InChI Key: XBUIQKVLOGMVKR-UHFFFAOYSA-N
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Description

Phenol, o-(propylthio)-, also known as 2-(Propylthio)phenol, is an organic compound with the molecular formula C9H12OS. It consists of a phenol group substituted with a propylthio group at the ortho position. This compound is part of the larger family of phenolic compounds, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, o-(propylthio)- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a propylthiol reagent. The reaction typically requires a strong base, such as sodium hydroxide, to deprotonate the thiol group and facilitate the substitution reaction .

Another method involves the direct alkylation of thiophenol with propyl halides under basic conditions. This reaction can be carried out using potassium carbonate as the base and a suitable solvent like dimethylformamide (DMF) to achieve high yields .

Industrial Production Methods

On an industrial scale, the production of Phenol, o-(propylthio)- may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of catalysts, solvents, and reaction parameters is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, o-(propylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioether derivatives.

    Substitution: Nitro, halogenated, and sulfonated phenol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenol, o-(propylthio)- involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, while the propylthio group can engage in hydrophobic interactions and electron withdrawal. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound, with a hydroxyl group attached to a benzene ring.

    Thiophenol: Contains a thiol group instead of a hydroxyl group.

    2-Methylphenol (o-Cresol): Similar structure with a methyl group at the ortho position instead of a propylthio group.

Uniqueness

Phenol, o-(propylthio)- is unique due to the presence of both a phenolic hydroxyl group and a propylthio substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-propylsulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUIQKVLOGMVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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